molecular formula C14H18N4OS2 B12921422 6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-72-6

6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine

Cat. No.: B12921422
CAS No.: 920503-72-6
M. Wt: 322.5 g/mol
InChI Key: QRLQZKRKDJZUHU-UHFFFAOYSA-N
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Description

6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that features a purine base modified with dithiolan and tetrahydropyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Base: Starting from commercially available purine derivatives, the base structure is synthesized through nucleophilic substitution or condensation reactions.

    Introduction of the Dithiolan Group: The dithiolan moiety can be introduced via a thiol-ene reaction or by using dithiolate reagents under mild conditions.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran ring can be added through a glycosylation reaction or by using tetrahydropyranyl-protected intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolan group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the purine ring or the dithiolan group, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the attached groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced purine derivatives, ring-opened dithiolan products.

    Substitution Products: Halogenated purines, substituted dithiolan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its antiviral or anticancer properties.

    Industry: Utilized in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance:

    Biological Activity: It may interact with enzymes or receptors, inhibiting their function or altering cellular pathways.

    Chemical Reactivity: The dithiolan and tetrahydropyran groups may participate in specific chemical reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-((1,3-Dithiolan-2-yl)methyl)-9H-purine: Lacks the tetrahydropyran group.

    9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Lacks the dithiolan group.

    6-Methyl-9H-purine: A simpler purine derivative without additional functional groups.

Uniqueness

6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the combination of the dithiolan and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to simpler purine derivatives.

Properties

CAS No.

920503-72-6

Molecular Formula

C14H18N4OS2

Molecular Weight

322.5 g/mol

IUPAC Name

6-(1,3-dithiolan-2-ylmethyl)-9-(oxan-2-yl)purine

InChI

InChI=1S/C14H18N4OS2/c1-2-4-19-11(3-1)18-9-17-13-10(15-8-16-14(13)18)7-12-20-5-6-21-12/h8-9,11-12H,1-7H2

InChI Key

QRLQZKRKDJZUHU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)CC4SCCS4

Origin of Product

United States

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